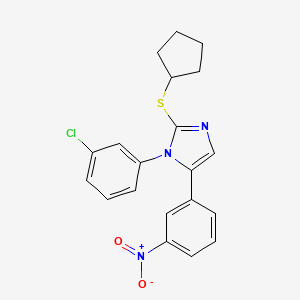

![molecular formula C14H13FN4O2 B2829049 Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-84-8](/img/structure/B2829049.png)

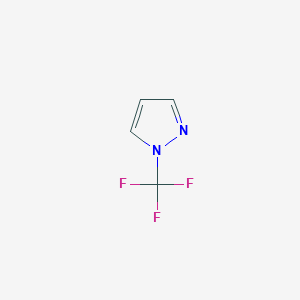

Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For instance, the structure of a similar compound was confirmed through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over the reaction conditions . The reactions typically involve the use of various reagents and catalysts to facilitate the formation of the desired product .Scientific Research Applications

Efficient Synthesis of Triazolopyrimidine Derivatives

Massari et al. (2017) developed efficient procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. These compounds are synthesized through reactions involving 3,5-diamino-1,2,4-triazole and variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. This study highlights the versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in preparing biologically active compounds, including influenza virus inhibitors (Massari et al., 2017).

Antituberculous Potential

Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate to evaluate their tuberculostatic activity. The study aimed to analyze structure-activity relationships in these compounds, providing insights into developing effective antituberculosis agents (Titova et al., 2019).

Structural Analysis and Supramolecular Assembly

Boechat et al. (2014) investigated the crystal structures of anhydrous and hydrated 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives. Their research provides insights into the intermolecular interactions and hydrogen bonding patterns of these compounds, which are crucial for understanding their chemical properties and potential applications (Boechat et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, the compound can exert its neuroprotective and anti-inflammatory effects .

Pharmacokinetics

Similar compounds in the triazole-pyrimidine class have been shown to exhibit promising bioavailability and distribution profiles .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .

Future Directions

properties

IUPAC Name |

methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-5-3-4-6-10(9)15)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDBTXAIEVJIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

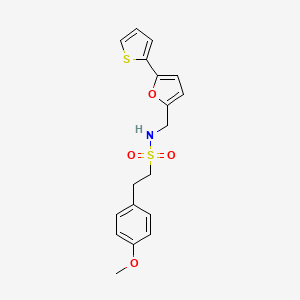

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)

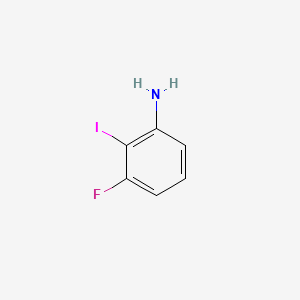

![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)

![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)

![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)